2,5-dichloro-4-iodo-1,3-thiazole
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Overview
Description
2,5-dichloro-4-iodo-1,3-thiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of chlorine and iodine atoms in the thiazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 2,5-dichloro-4-iodo-1,3-thiazole typically involves the reaction of 2,5-dichlorothiophene with iodine and a suitable oxidizing agent. One common method is the reaction of 2,5-dichlorothiophene with iodine monochloride (ICl) in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions . This reaction yields this compound as the primary product.
Chemical Reactions Analysis
2,5-dichloro-4-iodo-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, the reaction with sodium methoxide (NaOCH3) can replace the chlorine atoms with methoxy groups.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
2,5-dichloro-4-iodo-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-iodo-1,3-thiazole depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
2,5-dichloro-4-iodo-1,3-thiazole can be compared with other thiazole derivatives, such as:
2,5-dichloro-1,3-thiazole: Lacks the iodine atom, resulting in different reactivity and applications.
4-iodo-1,3-thiazole:
2,4-dichloro-1,3-thiazole: Has chlorine atoms at different positions, leading to variations in its reactivity and biological activity.
The unique combination of chlorine and iodine atoms in this compound makes it a versatile compound with distinct chemical and biological properties.
Properties
CAS No. |
2758003-95-9 |
---|---|
Molecular Formula |
C3Cl2INS |
Molecular Weight |
279.9 |
Purity |
0 |
Origin of Product |
United States |
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